1-DODECYL-PYRROLE-2,5-DIONE

Descripción general

Descripción

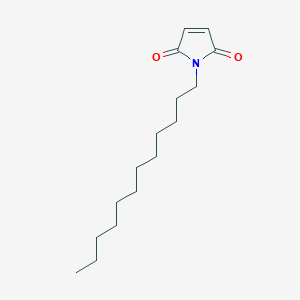

1-Dodecyl-pyrrole-2,5-dione (CAS: 17616-03-4) is a pyrrolidine-dione derivative characterized by a 12-carbon alkyl chain (dodecyl group) substituted at the N-position of the pyrrole-2,5-dione core. Its molecular formula is C₁₆H₂₇NO₂, with a molecular weight of 265.39 g/mol . The compound is stored under inert atmospheres at 2–8°C and exhibits hazards related to oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Métodos De Preparación

The synthesis of 1-DODECYL-PYRROLE-2,5-DIONE typically involves the reaction of maleic anhydride with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Maleic Anhydride with Dodecylamine: Maleic anhydride reacts with dodecylamine in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Purification: After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

1-DODECYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the dodecyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo substitution reactions, where the dodecyl group can be replaced with other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Addition: The compound can participate in addition reactions, such as Diels-Alder reactions, where it acts as a dienophile.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Bioconjugation Agent

Targeted Drug Delivery:

The maleimide group in 1-dodecyl-pyrrole-2,5-dione is particularly reactive towards thiol groups in cysteine residues of proteins. This property allows it to serve as an effective bioconjugation agent for attaching biomolecules such as antibodies, drugs, and imaging agents to proteins. This capability is crucial for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Protein Immobilization:

In biosensor technology, the ability to immobilize proteins on surfaces is vital for creating sensitive detection systems. This compound facilitates this process by forming stable conjugates with proteins, thereby improving the performance of biosensors in detecting various analytes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial and fungal strains. Preliminary findings indicate that it exhibits moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli. However, further research is needed to elucidate its exact mechanisms of action and optimize its use as an antimicrobial agent .

Pharmacological Applications

Anti-inflammatory Effects:

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Cyclooxygenase Inhibition:

this compound derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. One derivative was identified as a highly selective COX-2 inhibitor with promising potency compared to established drugs like celecoxib .

Case Studies

Emerging Research Directions

Research into the interactions of this compound with biological systems is ongoing. Its hydrophobic dodecyl chain may facilitate cellular uptake, enhancing its biological efficacy. Future studies should focus on optimizing its pharmacological properties and exploring additional applications in drug development and biosensing technologies .

Mecanismo De Acción

The mechanism of action of 1-DODECYL-PYRROLE-2,5-DIONE involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules. The dodecyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrrole-2,5-dione Derivatives

Structural and Physicochemical Properties

The following table summarizes key differences between 1-dodecyl-pyrrole-2,5-dione and analogous compounds:

Key Trends :

- Lipophilicity: Alkyl chain length directly correlates with lipophilicity.

- Aromatic vs. Aliphatic Substituents : Bromo-phenyl and methoxyphenyl groups introduce π-π interactions, which may enhance binding to aromatic protein residues compared to aliphatic chains .

- Steric Effects : The mesityl group’s bulkiness may hinder interactions with enzymatic targets, reducing efficacy .

Stability and Metabolic Considerations

- Metabolic Stability : Long alkyl chains (e.g., dodecyl, hexadecyl) may protect against rapid in vivo degradation, as seen in curcumin analogs where blocking metabolic sites enhanced stability .

- Synthetic Challenges : Bromo- and methoxy-substituted derivatives require precise regioselective synthesis, increasing complexity compared to alkyl-substituted analogs .

Actividad Biológica

1-Dodecyl-pyrrole-2,5-dione, also known as N-dodecyl maleimide, is a pyrrole derivative with significant potential in various biological applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyrrole ring substituted with a dodecyl group, which enhances its solubility in organic solvents and influences its biological activity. The presence of the maleimide group allows for specific interactions with thiol groups in proteins, making it a valuable bioconjugation agent for drug delivery and biosensing applications .

Synthesis

The synthesis of this compound typically involves the reaction of maleic anhydride with dodecylamine. Various methods have been explored to optimize yield and selectivity, including different starting materials and catalysts .

Biological Activity

Research into the biological activity of this compound indicates several promising properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. However, further investigation is necessary to determine its exact mechanisms of action .

- Anti-inflammatory Properties : Similar compounds in the pyrrole family have shown anti-inflammatory effects. For instance, derivatives of pyrrole-2,5-dione have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) .

The mechanism of action for this compound likely involves interaction with cellular membranes due to its hydrophobic dodecyl chain. This interaction may facilitate cellular uptake and enhance biological efficacy. Additionally, the compound may modulate enzyme activities by binding to specific molecular targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrole derivatives against multiple strains using the broth microdilution method. Results indicated that this compound showed significant inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of pyrrole-2,5-dione could significantly inhibit PBMC proliferation stimulated by anti-CD3 antibodies. The strongest inhibitory effects were noted at higher concentrations (100 µg/mL), indicating potential therapeutic applications in inflammatory conditions .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate to Good | Significant Inhibition |

| 1-Hexadecyl-Pyrrole-2,5-Dione | Moderate | Variable |

| 3-Methylpyrrole-2,5-Dione | Weak | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-dodecyl-pyrrole-2,5-dione, and what are their limitations?

Synthesis typically involves alkylation of pyrrole-2,5-dione precursors using dodecyl halides or via nucleophilic substitution. A key challenge is controlling regioselectivity and minimizing side reactions like over-alkylation. Purification often requires column chromatography or recrystallization to isolate the product . Alternative methods, such as microwave-assisted synthesis, may improve yield but require optimization of reaction parameters like temperature and catalyst loading.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The dodecyl chain’s methylene protons (δ ~1.2–1.4 ppm) and terminal methyl group (δ ~0.88 ppm) are identifiable. The pyrrole-dione core shows distinct aromatic protons (δ ~6.5–7.5 ppm) and carbonyl carbons (δ ~170–175 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹.

- MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₁₆H₂₅NO₂, ~263.4 g/mol). High-resolution MS (HRMS) validates elemental composition .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Stability studies should monitor degradation via HPLC or TLC under controlled temperatures (e.g., 4°C, 25°C, −20°C), humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Degradation products can be identified using LC-MS .

Advanced Research Questions

Q. How can contradictions in reported toxicity data (e.g., LD₅₀ values) be resolved?

Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo), exposure routes (oral vs. dermal), or purity of the compound. Meta-analyses should standardize protocols, such as using OECD guidelines for acute toxicity testing. For example, evidence reports an oral LD₅₀ >5 g/kg in rats , while cytotoxic effects at 2500 µg/L in ovarian cell lines highlight concentration-dependent responses . Cross-validation using multiple assays (e.g., MTT, apoptosis markers) improves reliability.

Q. What strategies optimize the compound’s bioactivity in antiviral screening?

Structure-activity relationship (SAR) studies can guide derivatization. For instance, modifying the dodecyl chain length or introducing electron-withdrawing groups may enhance interaction with viral targets. In influenza A (H1N1) models, diketopiperazine analogs showed IC₅₀ values as low as 6.8 µM, suggesting backbone rigidity and hydrophobic substituents improve efficacy . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies promising candidates .

Q. How can computational modeling elucidate binding mechanisms with biological targets like GPR119?

Molecular dynamics (MD) simulations and homology modeling based on resolved GPR119-Gs complex structures (e.g., PDB ID 7X8X) reveal key interactions. The pyrrole-2,5-dione moiety may engage polar residues (Q65, R262) via hydrogen bonding, while the dodecyl chain occupies hydrophobic pockets. Mutagenesis studies validate predicted binding sites .

Q. What advanced techniques characterize crystallographic properties for structure refinement?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and packing motifs. Challenges include growing diffraction-quality crystals, which may require solvent vapor diffusion or slow cooling. Twinned data or high mosaicity necessitate specialized refinement protocols .

Q. Methodological Considerations

Q. How to address low yields in large-scale synthesis?

Process optimization via Design of Experiments (DoE) evaluates factors like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃). Continuous flow reactors improve heat/mass transfer and scalability .

Q. What analytical workflows detect trace impurities in complex matrices (e.g., biological samples)?

LC-MS/MS with multiple reaction monitoring (MRM) targets specific fragments. Isotopic labeling (e.g., ¹⁸F in radiotracers) enables tracking in pharmacokinetic studies . Solid-phase extraction (SPE) pre-concentrates analytes while reducing matrix interference.

Q. How to validate anti-inflammatory or cytotoxic activity in 3D cell models?

3D spheroids or organoids better mimic in vivo conditions than monolayer cultures. Metrics include viability (ATP assays), cytokine profiling (ELISA), and imaging (confocal microscopy for apoptosis markers). Co-culture systems with immune cells (e.g., macrophages) assess immunomodulatory effects .

Propiedades

IUPAC Name |

1-dodecylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLLJZNSZJHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066223 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17616-03-4 | |

| Record name | N-Dodecylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.